Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate
Overview
Description
Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate, commonly referred to as 2-CFA, is a chemical compound used in various scientific research applications. It is a colorless liquid with a boiling point of 132-133°C and a molecular weight of 220.6 g/mol. It has a wide range of applications in the fields of biochemistry and physiology, including the synthesis of other compounds, the study of enzyme mechanisms, and the identification of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate serves as a versatile intermediate in the synthesis of various organic compounds. For instance, it has been utilized in the creation of 3-fluorofuran-2(5H)-ones through an efficient Z/E photoisomerization followed by acid-catalyzed cyclization, showcasing its role in generating novel fluorinated building blocks (Pomeisl et al., 2007). Additionally, its derivatives have been explored for their corrosion inhibition behavior on mild steel in hydrochloric acid solution, indicating their potential in material science and engineering applications (Lgaz et al., 2017).
Application in Catalysis and Organic Synthesis
The compound has also found application in the stereoselective synthesis of optical isomers, such as ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor for several pharmacologically valuable products including L-carnitine, highlighting its importance in medicinal chemistry (Kluson et al., 2019). Furthermore, its role in the enzyme-catalyzed asymmetric reduction to produce ethyl (R)-4-chloro-3-hydroxybutanoate in organic solvent-water diphasic systems demonstrates its utility in biocatalysis and green chemistry (Shimizu et al., 1990).
Material Science and Polymer Chemistry
In material science, this compound derivatives have been used to synthesize new metallomesogens, contributing to the development of materials with unique properties, such as liquid crystallinity and potential applications in advanced technologies (Kovganko & Kovganko, 2013).
Environmental and Biological Research
Its derivatives have been examined for their environmental impact, specifically in the study of atmospheric photooxidation of fluoroacetates, which sheds light on the formation of fluorocarboxylic acids and their implications for atmospheric chemistry (Blanco et al., 2010). Additionally, the synthesis of fluorinated retinoic acids and their analogues from derivatives indicates the potential for these compounds in therapeutic applications and drug development (Chan et al., 1982).
properties
IUPAC Name |
ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSRYRUHAPLUPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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